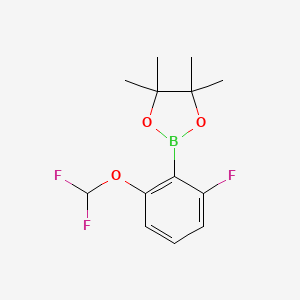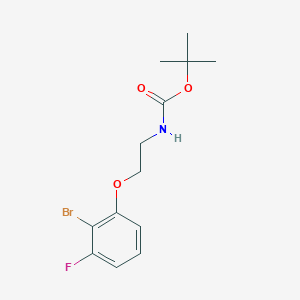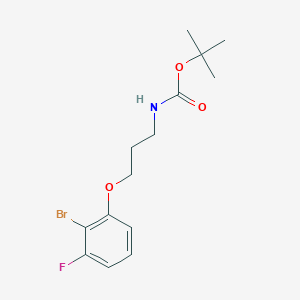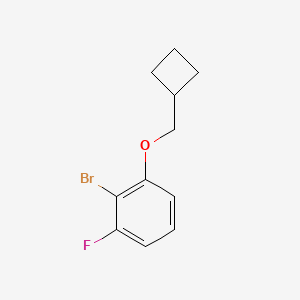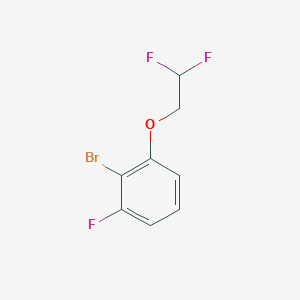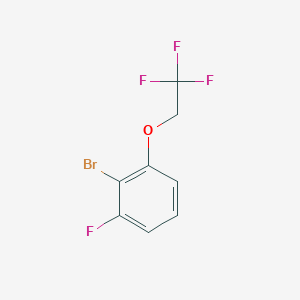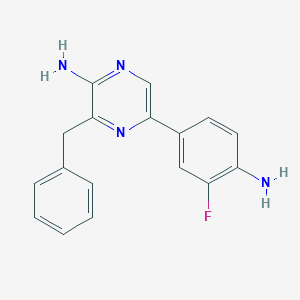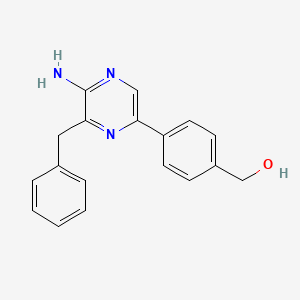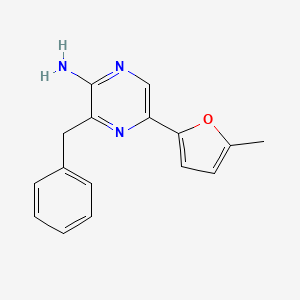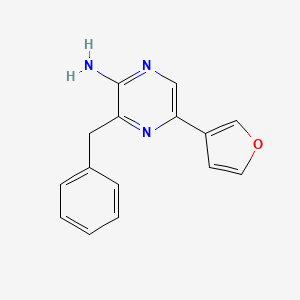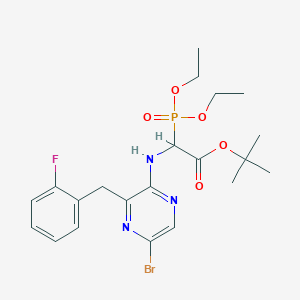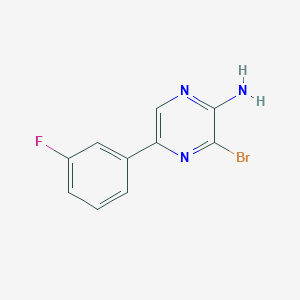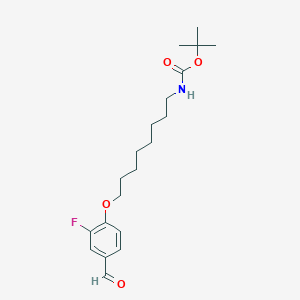
tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-4-formylphenol with 8-bromo-octanol to form the intermediate 8-(2-fluoro-4-formylphenoxy)octanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 8-(2-fluoro-4-carboxyphenoxy)octylcarbamate.
Reduction: 8-(2-fluoro-4-hydroxymethylphenoxy)octylcarbamate.
Substitution: Products depend on the nucleophile used, such as 8-(2-amino-4-formylphenoxy)octylcarbamate.
科学研究应用
Chemistry: In chemistry, tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenoxy groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate involves its interaction with molecular targets through its functional groups. The fluoro-substituted phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biological effects .
相似化合物的比较
tert-Butyl 4-fluoro-2-formylphenylcarbamate: Similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl (2-fluorophenyl)carbamate: Lacks the formyl group, leading to different reactivity and applications.
Uniqueness: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is unique due to the combination of a long alkyl chain, a fluoro-substituted phenoxy group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
tert-butyl N-[8-(2-fluoro-4-formylphenoxy)octyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FNO4/c1-20(2,3)26-19(24)22-12-8-6-4-5-7-9-13-25-18-11-10-16(15-23)14-17(18)21/h10-11,14-15H,4-9,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGCHHGDGFCCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC1=C(C=C(C=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
